molecular formula C7H6ClNO4S B13563576 Methyl 6-(chlorosulfonyl)picolinate

Methyl 6-(chlorosulfonyl)picolinate

Cat. No.: B13563576
M. Wt: 235.65 g/mol
InChI Key: QASYEFOYTRBGCF-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)picolinate is a chemical compound with the molecular formula C7H6ClNO4S. It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and a chlorosulfonyl group is attached to the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(chlorosulfonyl)picolinate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl picolinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

    Reduction: Reducing agents such as tin(II) chloride or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonic acid derivatives.

    Reduction: Formation of sulfonamide or sulfonic acid.

    Hydrolysis: Formation of picolinic acid derivatives.

Scientific Research Applications

Methyl 6-(chlorosulfonyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)picolinate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(chlorosulfonyl)picolinate is unique due to the presence of both the methyl ester and chlorosulfonyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction, sets it apart from other picolinic acid derivatives .

Properties

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

methyl 6-chlorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3

InChI Key

QASYEFOYTRBGCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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